molecular formula C9H12ClNO B2627874 4-Chloro-3-[(dimethylamino)methyl]phenol CAS No. 1934582-19-0

4-Chloro-3-[(dimethylamino)methyl]phenol

Cat. No.: B2627874
CAS No.: 1934582-19-0
M. Wt: 185.65
InChI Key: ILTAKJKNNICWLP-UHFFFAOYSA-N
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Description

4-Chloro-3-[(dimethylamino)methyl]phenol is an organic compound with the molecular formula C9H12ClNO It is a chlorinated phenol derivative, characterized by the presence of a dimethylamino group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-[(dimethylamino)methyl]phenol typically involves the chlorination of 3-[(dimethylamino)methyl]phenol. The reaction is carried out under controlled conditions to ensure selective chlorination at the para position relative to the hydroxyl group. Common reagents used in this process include chlorine gas or sodium hypochlorite, with the reaction being conducted in an aqueous or organic solvent medium.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pH control, are crucial to achieving high purity and minimizing by-products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions often lead to the formation of quinone derivatives.

    Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like hydroxide, amines, or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic medium.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Sodium hydroxide, ammonia, thiols; often in polar solvents like water or alcohols.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Amines, alcohols.

    Substitution: Hydroxylated, aminated, or thiolated phenol derivatives.

Scientific Research Applications

4-Chloro-3-[(dimethylamino)methyl]phenol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential antimicrobial properties. It is used in studies related to enzyme inhibition and protein interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the formulation of specialty chemicals, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 4-Chloro-3-[(dimethylamino)methyl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the dimethylamino group enhances its ability to form hydrogen bonds and electrostatic interactions with biological molecules. This compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

    4-Chloro-3-methylphenol: Similar structure but lacks the dimethylamino group. It is commonly used as a biocide and preservative.

    4-Chloro-3-aminophenol: Contains an amino group instead of the dimethylamino group. It is used in hair dyes and as an intermediate in organic synthesis.

    4-Chloro-3-hydroxybenzaldehyde: Features an aldehyde group instead of the dimethylamino group. It is used in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness: 4-Chloro-3-[(dimethylamino)methyl]phenol is unique due to the presence of the dimethylamino group, which imparts distinct chemical and biological properties. This functional group enhances its solubility in organic solvents and its ability to interact with biological targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

4-chloro-3-[(dimethylamino)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO/c1-11(2)6-7-5-8(12)3-4-9(7)10/h3-5,12H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILTAKJKNNICWLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C(C=CC(=C1)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1934582-19-0
Record name 4-chloro-3-[(dimethylamino)methyl]phenol
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